![molecular formula C19H25N5OS B3002539 2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-64-0](/img/structure/B3002539.png)
2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H25N5OS and its molecular weight is 371.5. The purity is usually 95%.
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Biological Activity
The compound 2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₅S
- Molecular Weight : 353.48 g/mol
The compound features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit a range of biological activities. The following sections detail specific areas of activity.
Anticancer Activity
A study conducted on various thiazolo[3,2-b][1,2,4]triazole derivatives showed promising anticancer properties. The compound demonstrated significant cytotoxic effects against several cancer cell lines in the NCI 60 cell line screening program. Notably:
- Activity at 10 μM : The compound exhibited potent activity against leukemia and solid tumor cell lines without causing toxicity to normal human embryonic kidney cells (HEK293) .
Cell Line Type | IC50 (μM) | Selectivity |
---|---|---|
Leukemia | 10 | High |
Solid Tumor | 12 | Moderate |
HEK293 | >50 | Low |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for common pathogens:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in DNA replication and repair processes, particularly topoisomerases.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The compound displays antioxidant properties which may contribute to its protective effects against oxidative stress in cells.
Comparative Studies
Comparative studies with similar compounds reveal that while many thiazolo[3,2-b][1,2,4]triazoles exhibit anticancer properties, the presence of the ethylpiperazine moiety in this specific compound enhances its selectivity and potency.
Table: Comparison with Similar Compounds
Compound Name | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | 10 | Topoisomerase inhibition |
Thiazolo[3,2-b][1,2,4]triazole derivative A | 15 | DNA intercalation |
Thiazolo[3,2-b][1,2,4]triazole derivative B | 20 | Antioxidant activity |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Leukemia Models : In vivo studies using murine models demonstrated significant tumor reduction rates when treated with this compound compared to controls.
- Combination Therapy : Research has explored the use of this compound in combination with standard chemotherapy agents to enhance overall efficacy and reduce side effects.
Properties
IUPAC Name |
2-ethyl-5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-3-15-20-19-24(21-15)18(25)17(26-19)16(14-8-6-5-7-9-14)23-12-10-22(4-2)11-13-23/h5-9,16,25H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWFQMBVQULEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.